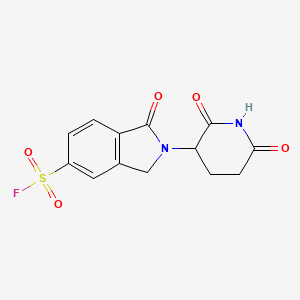
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol is an organic compound that features a trifluoromethyl group and a diazirine ring attached to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol typically involves multiple steps, starting from commercially available precursors. The diazirine ring can be formed through a series of cyclization reactions under specific conditions, such as the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazirine ring can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the diazirine ring can produce amines.
Applications De Recherche Scientifique
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in photoaffinity labeling to study protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine ring can be activated by ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then react with nearby molecules, forming stable covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the diazirine ring.
3-(Trifluoromethyl)phenol: Similar in structure but with the trifluoromethyl group in a different position.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the phenol and diazirine functionalities.
Uniqueness
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical properties, such as the ability to form reactive intermediates upon light activation, making it valuable for applications in photoaffinity labeling and other research areas.
Propriétés
Formule moléculaire |
C8H5F3N2O |
|---|---|
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)diazirin-3-yl]phenol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-3-1-2-4-6(5)14/h1-4,14H |
Clé InChI |
BECWXFADBPNWRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2(N=N2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13596123.png)


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13596132.png)





![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13596164.png)

![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)

